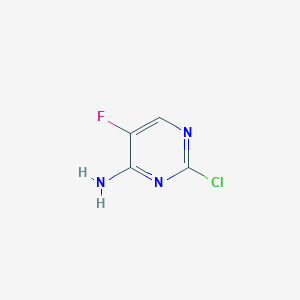

4-Amino-2-chloro-5-fluoropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQAJWTZUXJPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291847 | |

| Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-10-2 | |

| Record name | 2-Chloro-5-fluoro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 155-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine (CAS No. 155-10-2): A Cornerstone Intermediate in Targeted Drug Discovery

This technical guide provides an in-depth exploration of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document moves beyond a standard data sheet to offer a narrative grounded in scientific expertise, providing not just protocols but the causality behind them. The core of this guide is built on the principles of technical accuracy, field-proven insights, and authoritative references to empower your research and development endeavors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

This compound (CAS No. 155-10-2) is a trifunctionalized pyrimidine derivative of significant interest in modern medicinal chemistry.[1][2] Its strategic value lies in the unique arrangement of its functional groups: a nucleophilic amino group, a reactive chloro atom (a versatile leaving group), and an electron-withdrawing fluorine atom. This specific constellation of features makes it an exceptionally valuable precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology.[2][3]

The incorporation of a fluorine atom into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] In the case of this pyrimidine, the 5-fluoro substitution plays a crucial role in modulating the electronic properties of the ring system, influencing the reactivity of the adjacent chloro and amino groups and ultimately impacting the biological activity of the final drug substance. This guide will delve into the synthesis, characterization, and critical applications of this compound, with a focus on its role in the development of targeted kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis, including handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 155-10-2 | [1][5][6][7] |

| Molecular Formula | C₄H₃ClFN₃ | [1][6][7] |

| Molecular Weight | 147.54 g/mol | [1][5][7] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1][6][7] |

| Appearance | White to light yellow crystalline powder | [1][8] |

| Melting Point | 192-197 °C | [1][8] |

| Purity | Typically >98.0% | [1][9] |

| Storage | Freezer, under inert atmosphere | [1][9] |

Spectroscopic Validation: The structural integrity of this compound must be rigorously confirmed. Below are typical spectral data used for its characterization.

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Expected Data | Rationale & Interpretation |

| ¹H NMR | A singlet for the pyrimidine ring proton (e.g., ~8.85 ppm in a similar compound) and a broad singlet for the -NH₂ protons. | The chemical shifts confirm the presence and electronic environment of the aromatic and amine protons.[2] |

| ¹³C NMR | Characteristic peaks for the four distinct carbon atoms of the substituted pyrimidine ring. | Provides a map of the carbon skeleton, with chemical shifts influenced by the attached F, Cl, and NH₂ groups. |

| ¹⁹F NMR | A single resonance characteristic of a fluorine atom attached to an aromatic ring. | Confirms the presence and specific chemical environment of the fluorine atom, a key feature of the molecule. The chemical shift is highly sensitive to the electronic structure.[10][11] |

| FT-IR (KBr) | N-H stretching (amino group) ~3450, 3360 cm⁻¹; C=N and C=C stretching (pyrimidine ring); C-F and C-Cl stretching bands. | Vibrational bands confirm the presence of key functional groups: the primary amine, the aromatic pyrimidine core, and the carbon-halogen bonds.[1] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (147.54). | Confirms the molecular weight. Fragmentation patterns, such as the loss of Cl or F, can further validate the structure.[1] |

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable synthesis of this compound begins with the readily available antimetabolite, 5-fluorouracil. The process is a robust, two-step transformation involving a high-temperature chlorination followed by a controlled amination.

Base-Catalyzed Synthesis from 5-Fluorouracil

This protocol is a self-validating system; successful completion of Step 1 is requisite for proceeding to Step 2, and the purity of the final product is directly dependent on the efficacy of each stage and the final purification.

Step 1: Dichlorination of 5-Fluorouracil

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the keto groups of the uracil ring into chloro substituents, forming the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) is used to facilitate the reaction.[1]

-

Protocol:

-

To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (POCl₃, 4.0 equivalents).

-

At room temperature, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

-

Slowly add 5-fluorouracil (1.0 equivalent) portion-wise to the stirred mixture. An exothermic reaction may occur; control the temperature with a water bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the mixture to room temperature. Caution: This next step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Very slowly and carefully, quench the reaction mixture by pouring it into ice-cold water with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the 2,4-dichloro-5-fluoropyrimidine intermediate.

-

Step 2: Regioselective Amination

-

Rationale: The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic substitution than the chlorine at the 2-position. This regioselectivity is exploited by reacting the dichlorinated intermediate with an ammonia solution under controlled pH to selectively displace the C4-chloro group, yielding the desired product.

-

Protocol:

-

The aqueous solution containing the precipitated 2,4-dichloro-5-fluoropyrimidine intermediate is treated with an ammonia solution (e.g., aqueous NH₄OH).

-

Carefully adjust the pH of the solution to approximately 8 using a suitable base while monitoring with a pH meter.

-

Stir the resulting mixture vigorously for 15-30 minutes. The solid product, this compound, will precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts and other water-soluble impurities.

-

Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight. A typical yield is in the range of 70-85%.

-

Purification and Quality Control

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity. Purity should be confirmed by HPLC and the structure validated by the spectroscopic methods outlined in Table 2.

Caption: General synthesis workflow for this compound.

Applications in Drug Development: The Kinase Inhibitor Gateway

This compound is a crucial building block for a class of targeted therapeutics known as kinase inhibitors.[3] Kinases are enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[3] This pyrimidine derivative serves as the core scaffold for synthesizing potent and selective inhibitors that can block these aberrant signaling pathways.

Case Study: Precursor to ALK Inhibitors like Alectinib

A prominent application is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Alectinib.[2] The EML4-ALK fusion oncogene drives a subset of non-small cell lung cancers (NSCLC).[6][9] Alectinib functions by competitively inhibiting the ATP-binding site of the ALK kinase domain, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK that promote tumor cell proliferation and survival.[9][12]

Caption: EML4-ALK signaling pathway and the inhibitory action of Alectinib.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling

To build the complex structures of kinase inhibitors, the reactive C2-chloro position of this compound is frequently functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, forming a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

-

Rationale: This reaction demonstrates the utility of the C2-chloro atom as a leaving group. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new biaryl product. A base (e.g., K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[13][14]

-

Protocol:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (e.g., Phenylboronic Acid, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and Water, via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-5-fluoro-2-phenylpyrimidine.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. researchgate.net [researchgate.net]

- 9. What are EML4-ALK inhibitors and how do they work? [synapse.patsnap.com]

- 10. biophysics.org [biophysics.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 13. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-2-chloro-5-fluoropyrimidine physical properties

An In-Depth Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound (CAS No. 155-10-2), a critical fluorinated building block in modern medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document elucidates the practical implications of each property, offering field-proven insights into how this compound's characteristics dictate its handling, application, and optimization in synthetic workflows. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, emphasizing the causal relationships between a molecule's physical state and its utility in the laboratory.

Chemical Identity and Structure

The unambiguous identification of a starting material is the foundation of any successful synthetic campaign. This compound is an organohalogen compound and a member of the pyrimidine family.[3] Its structure, featuring amino, chloro, and fluoro substituents on a pyrimidine core, presents a unique combination of reactivity and stability that makes it a valuable intermediate.[4][5]

| Identifier | Value | Source |

| CAS Number | 155-10-2 | [1][6][7][8][9] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [3][10] |

| Molecular Formula | C₄H₃ClFN₃ | [1][8][10] |

| Molecular Weight | 147.54 g/mol | [1][3][6][7][9] |

| InChI Key | SLQAJWTZUXJPNY-UHFFFAOYSA-N | [3][7][10] |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)N)F | [3][10] |

| Synonyms | 2-Chloro-5-fluoropyrimidine-4-amine, 2-chloro-5-fluoro-4-pyrimidinamine | [7][8][9] |

Physicochemical Properties: A Practical Analysis

The physical properties of a chemical reagent are not mere data points; they are critical operational parameters that inform experimental design, from solvent selection to purification strategy.

| Property | Value | Significance in Application |

| Appearance | White to light yellow crystalline powder.[4][8][10] | The crystalline form suggests a well-ordered solid, which is typically easier to handle and weigh accurately than amorphous powders. Color variation can be an initial, albeit non-specific, indicator of purity. |

| Melting Point | 191-197 °C | A sharp melting point range is a primary, field-tested indicator of high purity. The high value indicates strong intermolecular forces within the crystal lattice, contributing to the compound's stability under ambient conditions. |

| Boiling Point | 318.5 ± 22.0 °C (Predicted)[4][8] | This high predicted boiling point confirms the compound is non-volatile, simplifying handling and reducing inhalation exposure risk. It is not suitable for purification by distillation. |

| Density | 1.564 ± 0.06 g/cm³ (Predicted)[4][8] | While a predicted value, it provides a useful estimate for process chemists scaling up reactions, aiding in reactor volume and material transfer calculations. |

| Solubility | Soluble in Dimethylformamide (DMF).[8] | Solubility in a polar aprotic solvent like DMF is a key practical detail, suggesting its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where such solvents are common. Note: One source indicates a violent reaction with water, which is a critical handling consideration.[4] |

| pKa | 0.96 ± 0.10 (Predicted)[8] | The predicted low pKa suggests the amino group is weakly basic, a consequence of the electron-withdrawing effects of the halogenated pyrimidine ring. This has direct implications for its reactivity and the selection of appropriate reaction conditions (e.g., requiring a non-aqueous base). |

Spectroscopic Confirmation

Spectroscopic data provides the definitive structural "fingerprint" of the molecule. While specific peak data is proprietary to individual suppliers, commercial sources confirm that reference spectra are consistent with the assigned structure.

-

¹H-NMR Spectroscopy : The proton NMR spectrum is confirmed to be consistent with the structure of this compound.[10] A scientist would expect to see signals corresponding to the aromatic proton and the amine protons, with coupling patterns influenced by the adjacent fluorine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum conforms to the expected functional groups.[10] Key stretches would include N-H vibrations for the amine group and C=N/C=C vibrations characteristic of the pyrimidine ring.

Workflow for Physicochemical Validation

To ensure the integrity of any research program, a self-validating workflow for incoming starting materials is essential. This process cross-references multiple analytical techniques to build a high-confidence profile of the material's identity and purity.

Caption: Physicochemical characterization workflow for a key building block.

This workflow demonstrates a core principle of trustworthiness in research: reliance on orthogonal methods. A correct structure by NMR and mass spectrometry (Identity) is cross-validated by a sharp melting point and a single major peak in the HPLC chromatogram (Purity).

Safety, Handling, and Storage

Professional handling of this reagent is dictated by its hazard profile.

-

Primary Hazards : The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][7][11][12]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory.[13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[13]

-

Storage : To maintain long-term stability and purity, the material should be stored in a freezer.[7][8] Some suppliers recommend storage under an inert atmosphere in a dark, cool, and dry place.[5][8]

-

Incompatibilities : Keep away from strong oxidizing agents, acids, and bases.[5] As noted, contact with water may lead to a violent reaction and should be avoided.[4]

Conclusion

This compound is more than the sum of its parts. It is a strategically designed building block whose physical properties—high melting point, specific solubility profile, and crystalline nature—are direct enablers of its function in complex organic synthesis. Understanding these characteristics from a practical, application-oriented perspective allows the research scientist to de-risk experiments, optimize reaction conditions, and accelerate the discovery and development of novel chemical entities. This guide serves as a foundational resource for achieving that goal.

References

- This compound - - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound, min 97%, 100 grams - CP Lab Safety. (n.d.). CP Lab Safety.

- This compound | CAS No- 155-10-2 | Simson Pharma Limited. (n.d.). Simson Pharma Limited.

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- This compound | 155-10-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 155-10-2(this compound) Product Description - ChemicalBook. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2023, October 6). Fisher Scientific.

- This compound - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.

- 155-10-2 Cas No. | this compound - Apollo Scientific. (n.d.). Apollo Scientific.

- 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). PubChem.

- This compound - Echemi. (n.d.). Echemi.

- 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Pipzine Chemicals.

- This compound 155-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6). Sigma-Aldrich.

- 155-10-2 | this compound | Fluorinated Building Blocks | Ambeed.com. (n.d.). Ambeed.com.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.

- CAS No : 155-10-2 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates.

- This compound, 98% 1 g | Buy Online | Thermo Scientific Acros. (n.d.). Fisher Scientific.

- This compound, 98%, Thermo Scientific. (n.d.). Fisher Scientific.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 155-10-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price & Quality Assurance [pipzine-chem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 155-10-2 [sigmaaldrich.com]

- 8. 155-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 155-10-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. fishersci.pt [fishersci.pt]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

The Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine

This guide provides an in-depth exploration of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis, and critical role in the creation of targeted cancer therapies, with a particular focus on Anaplastic Lymphoma Kinase (ALK) inhibitors.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

This compound (CAS No. 155-10-2) is a substituted pyrimidine that has garnered significant attention for its utility as a versatile intermediate.[1] Its unique structural arrangement, featuring an amino group, a reactive chlorine atom, and a fluorine atom on the pyrimidine core, makes it an ideal scaffold for designing potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, a crucial aspect in modern drug design.[1] This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its application in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 155-10-2 | [1] |

| Molecular Formula | C₄H₃ClFN₃ | [1] |

| Molecular Weight | 147.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 193-197 °C | [1] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |

| Synonyms | This compound | [1] |

| Purity | >98.0% | |

| Storage Temperature | Freezer | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: A proton NMR spectrum will show characteristic signals for the amino group protons and the proton on the pyrimidine ring. The amino protons typically appear as a broad singlet, while the aromatic proton will be a singlet, with its chemical shift influenced by the adjacent fluorine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts of the four carbon atoms in the pyrimidine ring are distinct and influenced by the attached functional groups (amino, chloro, and fluoro). A general representation of expected chemical shift regions for similar structures can be found in the literature.[3][4]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.[5]

The FTIR spectrum of this compound reveals key vibrational modes of its functional groups. Characteristic absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-F stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ range.

-

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of chlorine, followed by the sequential loss of HCN and other small fragments from the pyrimidine ring.[6]

Synthesis and Reaction Chemistry

The synthesis of this compound is a critical process for its availability in drug discovery programs. A common and scalable method starts from the readily available 5-fluorouracil.

Synthetic Protocol from 5-Fluorouracil

This two-step, one-pot synthesis involves the chlorination of 5-fluorouracil followed by amination.

Step 1: Chlorination of 5-Fluorouracil

-

To a stirred solution of phosphorus oxychloride (POCl₃, 4.0 eq.) in a suitable high-boiling solvent (e.g., toluene), add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

-

Slowly add 5-fluorouracil (1.0 eq.) portion-wise at room temperature, controlling any exotherm with an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and water. This step hydrolyzes the excess POCl₃ and precipitates the dichlorinated intermediate, 2,4-dichloro-5-fluoropyrimidine.

Step 2: Amination to this compound

-

The aqueous solution containing the 2,4-dichloro-5-fluoropyrimidine intermediate is then treated with an excess of aqueous ammonia.

-

The reaction is typically stirred at room temperature or with gentle heating to facilitate the selective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position.

-

The pH of the solution may be adjusted to be slightly basic to ensure the amine is in its nucleophilic free base form.

-

The desired product, this compound, precipitates from the reaction mixture as a solid.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Rationale Behind the Synthetic Strategy

The choice of phosphorus oxychloride as the chlorinating agent is due to its effectiveness in converting the hydroxyl groups of the uracil ring into chlorides. The use of a catalytic amount of a tertiary amine base accelerates the reaction. The subsequent amination step relies on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic effects of the ring nitrogens. This regioselectivity is crucial for the successful synthesis of the desired product.[7]

Caption: Role of the pyrimidine core in ALK inhibitor synthesis.

The amino group at the C4 position and the fluorine atom at the C5 position are also critical for the biological activity of the final drug, contributing to the binding affinity and overall pharmacokinetic profile.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. [2] Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound has established itself as a cornerstone in the synthesis of advanced kinase inhibitors. Its unique combination of reactive sites and the presence of a fluorine atom provide medicinal chemists with a powerful tool for the development of potent and selective therapeutics. A comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the ongoing quest for novel and more effective cancer treatments. This guide serves as a foundational resource to aid researchers in the strategic application of this vital chemical intermediate.

References

-

ResearchGate. (2013). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

- CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

-

ResearchGate. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

-

MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. This compound | 155-10-2 [sigmaaldrich.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Spectroscopic and Methodological Guide to 4-Amino-2-chloro-5-fluoropyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its trifunctional nature, featuring amino, chloro, and fluoro groups on a pyrimidine core, makes it a versatile intermediate for synthesizing a diverse range of biologically active molecules, particularly kinase inhibitors used in targeted cancer therapies.[1] A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is paramount for its effective utilization in synthetic chemistry and for quality control. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and an interpretation of the spectral features.

The structural attributes of this compound, including its aromaticity, the presence of heteroatoms, and the varying electronegativity of its substituents, give rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a clear understanding of the molecule's characteristics.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic property, modulated by the electron-donating amino group and the electron-withdrawing chloro and fluoro substituents, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino protons and the lone aromatic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| Ar-H | 7.5 - 8.5 | Doublet | 1H |

Interpretation of ¹H NMR Spectrum:

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the range of 5.0-7.0 ppm. This broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift is downfield due to the deshielding effect of the aromatic pyrimidine ring. In some aminopyrimidines, this signal can be observed in the 5.1-5.3 ppm range.[2]

-

Aromatic Proton (Ar-H): The single proton on the pyrimidine ring is significantly deshielded by the electronegative nitrogen atoms and the adjacent fluorine atom. It is expected to resonate at a downfield chemical shift, likely between 7.5 and 8.5 ppm. Due to coupling with the neighboring fluorine atom, this proton will appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Due to the diverse electronic environments, the four carbon atoms of the pyrimidine ring will be distinct.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling |

| C2 (-Cl) | 155 - 165 | Singlet |

| C4 (-NH₂) | 150 - 160 | Singlet |

| C5 (-F) | 135 - 145 | Doublet (¹JC-F) |

| C6 (-H) | 120 - 130 | Doublet (¹JC-H) |

Interpretation of ¹³C NMR Spectrum:

-

C2 and C4: The carbons bearing the chlorine (C2) and amino (C4) groups are expected to be the most downfield due to the direct attachment of electronegative atoms (N and Cl) and their position within the heterocyclic ring. Their exact assignment can be confirmed by advanced NMR techniques.

-

C5: The carbon atom bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. Its chemical shift is influenced by the strong electronegativity of the fluorine atom.

-

C6: The carbon atom bonded to the hydrogen (C6) will appear as a doublet in a proton-coupled ¹³C NMR spectrum due to one-bond coupling with the proton (¹JC-H). It is expected to be the most upfield of the ring carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -140 | Doublet |

Interpretation of ¹⁹F NMR Spectrum:

-

The fluorine atom attached to the pyrimidine ring is in a unique electronic environment. Aromatic fluorine chemical shifts are typically observed in the range of -100 to -170 ppm relative to CFCl₃.[3][4] For this compound, the chemical shift is anticipated to be in the upfield region of this range due to the electronic effects of the substituents. The signal will be a doublet due to coupling with the adjacent aromatic proton. The precise chemical shift is sensitive to the solvent and concentration.[5]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| C-H Aromatic Stretching | 3000 - 3100 | Weak-Medium |

| C=N and C=C Ring Stretching | 1550 - 1650 | Medium-Strong |

| N-H Bending | 1500 - 1600 | Medium |

| C-F Stretching | 1100 - 1250 | Strong |

| C-Cl Stretching | 700 - 850 | Medium-Strong |

Interpretation of IR Spectrum:

-

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[2] For similar aminopyrimidines, these bands have been observed in the range of 3456-3182 cm⁻¹.[2] A technical guide for a related compound suggests these peaks would be around 3450 and 3360 cm⁻¹.[1]

-

C-H Aromatic Stretching: The stretching vibration of the C-H bond on the pyrimidine ring will appear above 3000 cm⁻¹.

-

Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the amino group is expected in the 1500-1600 cm⁻¹ range.

-

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations will produce strong absorptions in the fingerprint region. The C-F stretch is typically strong and found between 1100 and 1250 cm⁻¹, while the C-Cl stretch is observed at lower wavenumbers, generally in the 700-850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 147/149 | Molecular ion (presence of Cl isotope) |

| [M-Cl]⁺ | 112 | Loss of a chlorine radical |

| [M-HCN]⁺ | 120/122 | Loss of hydrogen cyanide |

| [M-Cl-HCN]⁺ | 85 | Subsequent loss of HCN from [M-Cl]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.[6] A smaller peak at m/z 149, with approximately one-third the intensity, should be observed due to the natural abundance of the ³⁷Cl isotope.[7] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[8]

-

Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated pyrimidines involve the loss of the halogen atom and the cleavage of the pyrimidine ring.[9][10]

-

Loss of Chlorine: A significant fragment at m/z 112 would correspond to the loss of a chlorine radical from the molecular ion.

-

Loss of HCN: The pyrimidine ring can fragment through the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z 120 (for the ³⁵Cl isotopologue).

-

Further Fragmentation: More complex fragmentation patterns can occur, leading to smaller fragments. For instance, the ion at m/z 112 could further lose HCN to give a fragment at m/z 85.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Caption: General workflow for electron ionization mass spectrometry.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure and electronic properties. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the connectivity and the electronic environment of the atoms, while the IR spectrum identifies the key functional groups. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic guide, along with the provided experimental protocols, serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring its correct identification and facilitating its use in the development of novel therapeutics and other advanced materials.

References

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

- Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 6651-6656.

- Umaa, K., et al. (2010). Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry, 22(9), 6673-6678.

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

- Singh, R. B., & Singh, N. P. (2018). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development, 1(4), 1-8.

- Sharma, P. K. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of ChemTech Research, 10(5), 301-307.

-

NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and studies of some substituted pyrimidines. Retrieved from [Link]

-

Roca-Sanjuán, D., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters, 13(8), 2038–2044. [Link]

-

Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]

-

El-Gammal, O. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18498. [Link]

-

Liu, C., et al. (2015). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Magnetic Resonance, 258, 59–64. [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Unge, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13388-13393. [Link]

-

El-Gammal, O. A., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5, 1-10. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-2-chloro-5,7-diphenylpyrido[2,3-d]pyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijirset.com [ijirset.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-2-chloro-5-fluoropyrimidine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-2-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for various therapeutic agents. A thorough understanding of its solubility profile is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed exploration of the theoretical principles and practical methodologies required for a robust and accurate determination of its solubility. While quantitative public data is limited, this document equips researchers with the necessary tools to elucidate the compound's solubility in a range of solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. These properties influence its interactions with various solvents and its overall dissolution characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClFN₃ | [1][2][3][4] |

| Molecular Weight | 147.54 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 191-197 °C | [1][2][4] |

| Predicted XLogP3 | 0.9 | [1][5] |

| Predicted pKa | 0.96 ± 0.10 | [4] |

The positive XLogP3 value of 0.9 suggests a degree of lipophilicity, which generally indicates a preference for non-polar or organic solvents over aqueous media.[5][6] The predicted pKa indicates that this compound is a weak base, and its solubility in aqueous solutions is expected to be pH-dependent.

Known Solubility and Reactivity

Organic Solvents

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative information is available:

-

Dimethylformamide (DMF): The compound is reported to be soluble in DMF.[4]

-

Other Organic Solvents: Based on its molecular structure, which includes a pyridine ring, an amino group, and halogen atoms, it is anticipated to be soluble in other polar aprotic and some polar protic organic solvents such as ethanol and dichloromethane.[7]

Aqueous Media and Reactivity

A critical consideration for handling this compound is its reported reactivity with water. One source indicates that it reacts violently with water .[1] This is a significant safety warning that must be taken into account during any experimental work. This reactivity may preclude the determination of its aqueous solubility using standard methods and necessitates careful handling procedures to avoid hazardous situations. The nature of this reactivity is not specified and could potentially involve hydrolysis of the chloro-substituent, which is activated by the pyrimidine ring.

Theoretical Framework for Solubility

Impact of Temperature

The effect of temperature on the solubility of a solid in a liquid is governed by the enthalpy of the solution.

-

Endothermic Dissolution: If the dissolution process absorbs heat (i.e., the energy required to break the solute-solute and solvent-solvent bonds is greater than the energy released when solute-solvent bonds are formed), an increase in temperature will lead to an increase in solubility.[8][9] This is the most common scenario for solids dissolving in liquids.

-

Exothermic Dissolution: Conversely, if the dissolution process releases heat, an increase in temperature will decrease the solubility.[8][9]

The temperature-dependent solubility of this compound in a given solvent would need to be determined experimentally to establish whether the process is endothermic or exothermic.

pH-Dependent Solubility

As a weak base with a predicted pKa of approximately 0.96, the solubility of this compound in aqueous buffers is expected to be significantly influenced by pH. At pH values below its pKa, the amino group will be protonated, leading to the formation of a more soluble cationic species. The relationship between pH, pKa, and solubility can be complex and may not always follow the Henderson-Hasselbalch equation perfectly, especially in the presence of different buffer systems.[10]

Experimental Protocols for Solubility Determination

Given the limited availability of public solubility data, experimental determination is crucial. The following are robust, established protocols for accurately assessing the solubility of a compound like this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

A selection of analytical grade solvents

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable quantitative method

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker (e.g., at 25 °C and/or 37 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated HPLC method with a calibration curve.

Causality and Self-Validation:

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why 24-48 hours of shaking? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium. A time-point study can be conducted to confirm that equilibrium has been reached.

-

Why centrifugation and filtration? To ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

Caption: Shake-Flask Solubility Workflow

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method provides a more rapid, albeit less precise, estimation of solubility and is well-suited for early-stage discovery settings.

Objective: To determine the concentration at which this compound precipitates from a solution when an aqueous buffer is added to a DMSO stock.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer solutions (e.g., PBS at various pH levels)

-

96-well microplates

-

Plate reader with nephelometry or turbidimetry capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate.

-

Precipitation Induction: Add the aqueous buffer to each well, which will induce precipitation if the compound's solubility is exceeded.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in signal is observed is the kinetic solubility.

Causality and Self-Validation:

-

Why DMSO? It is a common solvent for solubilizing compounds for biological screening.

-

Why nephelometry? It provides a sensitive measure of fine precipitates that may not be visible to the naked eye.

-

Kinetic vs. Thermodynamic: This method measures the tendency of a compound to precipitate from a supersaturated solution and is not a measure of true equilibrium solubility. The results are often higher than those from the shake-flask method.

Caption: Nephelometry Workflow

Conclusion

References

-

4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Retrieved from [Link]

-

2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). Retrieved from [Link]

-

Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398. Retrieved from [Link]

-

Temperature Effects on Solubility - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

Sources

- 1. echemi.com [echemi.com]

- 2. 399980050 [thermofisher.com]

- 3. This compound | 155-10-2 [sigmaaldrich.com]

- 4. 155-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price & Quality Assurance [pipzine-chem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-chloro-5-fluoropyrimidine

Foreword: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Among these scaffolds, fluorinated pyrimidines are of paramount importance. 4-Amino-2-chloro-5-fluoropyrimidine, a trifunctional heterocyclic compound, stands out as a critical building block for the synthesis of a multitude of biologically active molecules.[2] Its unique arrangement of a nucleophilic amino group, an electrophilic chlorine atom, and an electron-withdrawing fluorine atom on the pyrimidine core provides a versatile platform for constructing complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights that govern its effective use. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative references.

Physicochemical and Structural Profile

A thorough understanding of the compound's properties is fundamental for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [2][3][4] |

| Synonyms | 2-Amino-4-chloro-5-fluoropyrimidine | [2] |

| CAS Number | 155-10-2 | [2][4] |

| Molecular Formula | C₄H₃ClFN₃ | [2][3][4] |

| Molecular Weight | 147.54 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 193-197 °C | [2][4] |

| Purity | >98.0% | [2] |

| Storage | Freezer, protected from light | [2] |

Synthesis Methodology: From 5-Fluorouracil to a Key Intermediate

The most prevalent and industrially viable synthesis of this compound commences with the readily available antimetabolite, 5-fluorouracil. The transformation is a robust two-step process: a dichlorination followed by a regioselective mono-amination.

The Synthetic Rationale

The logic of this synthetic route hinges on the chemical reactivity of the 5-fluorouracil precursor. The initial dichlorination step transforms the relatively inert uracil ring into a highly reactive 2,4-dichloro-5-fluoropyrimidine intermediate. This intermediate is primed for nucleophilic aromatic substitution. The subsequent amination step must be carefully controlled to achieve selective substitution at the C4 position over the C2 position. The greater electrophilicity of the C4 position, influenced by the para-positioning of the other chlorine atom, facilitates this selective reaction, yielding the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol synthesizes insights from established methodologies.[5][6]

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phosphorus oxychloride (POCl₃, ~4 equivalents).[6]

-

Catalyst Addition: Add a tertiary amine catalyst, such as N,N-dimethylaniline (~2 equivalents), to the POCl₃.[7]

-

Substrate Addition: Slowly and portion-wise, add 5-fluorouracil (1 equivalent) to the stirred mixture. An exothermic reaction may occur, which can be controlled with an ice bath.[6]

-

Reaction: After the addition is complete, stir the mixture at room temperature for approximately 20 minutes, then heat the reaction to reflux (around 106-110 °C) for 12-14 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.[6] This will precipitate the 2,4-dichloro-5-fluoropyrimidine intermediate. The intermediate can be extracted with a suitable organic solvent like dichloromethane.[7]

Step 2: Synthesis of this compound

-

Amination: The organic layer containing 2,4-dichloro-5-fluoropyrimidine is subjected to amination. Add an excess of aqueous ammonia solution (e.g., 28 wt%) to the solution containing the intermediate.[5]

-

Reaction: Seal the reaction vessel and heat the mixture to around 60°C for approximately 6 hours, with stirring.[5]

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to 0-5 °C and hold at this temperature for at least 2 hours to ensure complete precipitation of the product.[5]

-

Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and then a cold solvent like isopropanol to remove impurities.[5][8]

-

Drying: Dry the final product under reduced pressure to yield this compound as a white to light yellow crystalline powder.

Comprehensive Characterization

Structural confirmation and purity assessment are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the synthesized compound.

| Technique | Expected Results | Reference |

| ¹H NMR | A spectrum consistent with the structure, showing peaks for the amine protons and the pyrimidine ring proton. | [4][9] |

| ¹³C NMR | Characteristic peaks for the carbon atoms of the pyrimidine ring are expected. | [2] |

| FTIR (KBr) | Key vibrational bands include N-H stretching of the amino group (~3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching. | [2] |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (~147.5 g/mol ). Fragmentation patterns would involve the loss of chlorine and parts of the pyrimidine ring. | [2] |

| HPLC | A single major peak indicating high purity (>98%). |

Standard Analytical Protocols

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). The chemical shifts will confirm the presence of the amino and pyrimidine protons, and the carbon skeleton.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Analysis: Record the IR spectrum. The presence of characteristic functional group frequencies will confirm the structure.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer (using techniques like Electrospray Ionization or Electron Ionization). The resulting mass spectrum will confirm the molecular weight of the compound.

4. High-Performance Liquid Chromatography (HPLC)

-

Methodology: Purity analysis can be performed using a reversed-phase HPLC method.[10] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[11]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to monitor the elution of the compound. The purity is determined by the relative area of the main peak.

Applications in Drug Development: A Gateway to Kinase Inhibitors

This compound is a highly valued intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[2] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known driver of diseases like cancer.[2]

Role as a Hinge-Binding Scaffold

The pyrimidine core of this molecule serves as an excellent "hinge-binding" motif.[8] This structural element can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor point for the inhibitor. The chloro and amino groups at the C2 and C4 positions, respectively, act as versatile synthetic handles for introducing other functionalities. These modifications are crucial for achieving high potency and selectivity for the target kinase.

This intermediate is particularly significant in the synthesis of inhibitors for kinases such as:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in certain types of non-small cell lung cancer.[2]

-

Protein Kinase C (PKC): A family of kinases involved in cancer cell proliferation.[2]

Prominent examples of FDA-approved drugs that utilize a similar pyrimidine scaffold include the ALK inhibitors Alectinib and Ceritinib .[2]

Logical Progression in API Synthesis

The diagram below illustrates the logical role of this compound as a foundational block in the construction of a more complex Active Pharmaceutical Ingredient (API).

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. japsonline.com [japsonline.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(155-10-2) 1H NMR spectrum [chemicalbook.com]

- 10. helixchrom.com [helixchrom.com]

- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

The Strategic Intermediate: An In-depth Technical Guide to 4-Amino-2-chloro-5-fluoropyrimidine

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-chloro-5-fluoropyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into the historical context of fluorinated pyrimidines, explore the prevalent synthetic routes with a focus on the underlying chemical principles, and elucidate its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile intermediate.

Introduction: The Rise of Fluorinated Pyrimidines in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyrimidine scaffold, a fundamental component of nucleobases, is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine and pyrimidine bases of DNA and RNA and to form key hydrogen bond interactions with protein targets.[1][2] The convergence of these two fields—fluorine chemistry and pyrimidine-based drug design—has led to the development of numerous life-saving therapeutics.

While the initial synthesis of the foundational fluorinated pyrimidine, 5-fluorouracil (5-FU), was reported in 1957, the development of more complex and strategically functionalized derivatives has been a continuous endeavor.[3] this compound has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites that allow for the facile construction of diverse and potent bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 155-10-2 | [4] |

| Molecular Formula | C₄H₃ClFN₃ | [4] |

| Molecular Weight | 147.54 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 193-197 °C | [4] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [4] |

| Purity | >98.0% | [4] |

| Storage | Freezer | [4] |

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is most commonly achieved from the readily available starting material, 5-fluorouracil. The general strategy involves a two-step process: chlorination followed by amination.

Base-Catalyzed Synthesis from 5-Fluorouracil

This widely employed method offers a reliable and scalable route to the target compound.[4][5] The causality behind the experimental choices lies in the need to activate the pyrimidine ring for chlorination and to control the regioselectivity of the subsequent amination.

3.1.1. Experimental Protocol

Step 1: Chlorination of 5-Fluorouracil

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).[4][5]

-

At room temperature, add a catalytic amount of a suitable base, such as N,N-dimethylaniline. The base acts as a catalyst to facilitate the chlorination process.

-

Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. An exothermic reaction may occur, which can be controlled using a water bath.[4][5]

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.